7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride
Overview
Description
7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride is a chemical compound that belongs to the class of thiazepanes, which are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzylamine with a thiol-containing compound under acidic conditions to form the thiazepane ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the thiazepane ring plays a crucial role in its activity.
Comparison with Similar Compounds
7-(2-Chlorophenyl)-1,4-thiazepane: The free base form of the hydrochloride salt.
7-(2-Bromophenyl)-1,4-thiazepane: A similar compound with a bromine atom instead of chlorine.
7-(2-Fluorophenyl)-1,4-thiazepane: A similar compound with a fluorine atom instead of chlorine.
Uniqueness: 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The hydrochloride salt form also enhances its solubility in water, making it more suitable for certain applications compared to its free base or other halogenated derivatives.
Properties
IUPAC Name |
7-(2-chlorophenyl)-1,4-thiazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNS.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-14-11;/h1-4,11,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJERTCZEVWGDNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1C2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097936-34-8 | |
Record name | 1,4-Thiazepine, 7-(2-chlorophenyl)hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097936-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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